{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1351609-10-3
VCID: VC2866145
InChI: InChI=1S/C10H12N4O.2ClH/c1-15-9-4-2-8(3-5-9)14-7-12-13-10(14)6-11;;/h2-5,7H,6,11H2,1H3;2*1H
SMILES: COC1=CC=C(C=C1)N2C=NN=C2CN.Cl.Cl
Molecular Formula: C10H14Cl2N4O
Molecular Weight: 277.15 g/mol

{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride

CAS No.: 1351609-10-3

Cat. No.: VC2866145

Molecular Formula: C10H14Cl2N4O

Molecular Weight: 277.15 g/mol

* For research use only. Not for human or veterinary use.

{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride - 1351609-10-3

Specification

CAS No. 1351609-10-3
Molecular Formula C10H14Cl2N4O
Molecular Weight 277.15 g/mol
IUPAC Name [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C10H12N4O.2ClH/c1-15-9-4-2-8(3-5-9)14-7-12-13-10(14)6-11;;/h2-5,7H,6,11H2,1H3;2*1H
Standard InChI Key ARCCZQSBEOOMNQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C=NN=C2CN.Cl.Cl
Canonical SMILES COC1=CC=C(C=C1)N2C=NN=C2CN.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

{[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride consists of a 1,2,4-triazole heterocyclic core with three key structural components: a 4-methoxyphenyl group at the N-4 position, an aminomethyl substituent at the 3-position, and two hydrochloride counterions. The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms in positions 1, 2, and 4, which contribute to various biological activities through hydrogen bonding interactions with target proteins .

Physicochemical Properties

The compound exists as a solid at room temperature with high stability under normal laboratory conditions. The dual hydrochloride salt formation significantly enhances its aqueous solubility compared to the free base form, which is advantageous for pharmaceutical formulation and biological testing .

PropertyValue
Molecular FormulaC10H14Cl2N4O
Molecular Weight277.15 g/mol
Physical StateSolid
ColorWhite to off-white crystalline powder
SolubilityHighly soluble in water; soluble in polar organic solvents (methanol, DMSO)
Log P (estimated)~1.2-1.8
Storage ConditionsStore in a cool, dry place protected from light
StabilityStable under normal laboratory conditions

The methoxy substituent on the phenyl ring enhances lipophilicity and electron density, potentially contributing to specific receptor interactions, while the aminomethyl group provides a basic center that can participate in ionic and hydrogen bonding interactions with biological targets .

Synthesis Methods

General Synthetic Approach

Biological Activity and Applications

Enzyme Inhibition Properties

{[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride demonstrates significant enzyme inhibitory activity, particularly against specific kinases and dehydrogenases. The triazole core serves as a pharmacophore that interacts with enzyme active sites through hydrogen bonding and other non-covalent interactions .

Research indicates that triazole compounds structurally similar to this derivative have shown inhibitory activity against enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic disorders and stress-related conditions . The compound's structural features allow it to bind effectively to enzyme active sites, with the methoxy group enhancing binding affinity through increased hydrophobic interactions .

Antimicrobial Activity

Triazole derivatives similar to {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride have demonstrated significant antifungal properties. The compound's structure suggests potential activity against various fungal species, with the methoxyphenyl group potentially enhancing membrane penetration and target binding .

Biological ActivityPotential MechanismStructural Contributors
Enzyme InhibitionBinding to enzyme active sites through hydrogen bonding and hydrophobic interactionsTriazole core, methoxyphenyl group
Antimicrobial ActivityDisruption of microbial cell membranes and inhibition of essential enzymesTriazole core, balanced hydrophilic/lipophilic properties
Anticancer EffectsInhibition of cancer-related enzymes and signaling pathwaysAminomethyl group, methoxyphenyl substituent
Anti-inflammatory ActivityModulation of inflammatory mediatorsTriazole scaffold, functional groups

Structure-Activity Relationships

Role of the Triazole Core

The 1,2,4-triazole core is crucial for biological activity, providing a rigid scaffold with specific spatial arrangement of hydrogen bond donors and acceptors. This heterocyclic system influences the compound's electronic properties, solubility, and binding capabilities .

Influence of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent at the N-4 position significantly impacts the compound's activity profile:

  • The methoxy group enhances lipophilicity and membrane permeability

  • The aromatic ring provides π-π stacking interactions with aromatic amino acid residues in target proteins

  • The position of the methoxy group on the phenyl ring affects binding orientation and target selectivity

Research on similar compounds indicates that modifying the substituents on the phenyl ring can fine-tune biological activity and selectivity for specific targets .

Significance of the Aminomethyl Group

The aminomethyl substituent at the 3-position of the triazole ring introduces a basic center that can:

  • Form ionic bonds with acidic residues in target proteins

  • Participate in hydrogen bonding networks

  • Enhance water solubility

  • Provide a site for metabolism or further derivatization

Studies suggest that modifying the aminomethyl group could lead to derivatives with altered pharmacokinetic properties and target selectivity profiles .

Pharmacokinetics and Metabolism

Absorption and Distribution

The dihydrochloride salt form enhances water solubility, potentially facilitating absorption from the gastrointestinal tract. Once absorbed, the compound likely distributes throughout the body, with its moderate lipophilicity allowing some degree of tissue penetration .

The methoxy group contributes to lipophilicity, potentially enhancing membrane permeability, while the aminomethyl group and salt form increase hydrophilicity. This balance of properties is crucial for the compound's pharmacokinetic behavior and may allow it to access various physiological compartments .

Metabolism

Based on studies of similar triazole derivatives, {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride may undergo several metabolic transformations:

  • O-demethylation of the methoxy group

  • N-dealkylation of the aminomethyl group

  • Hydroxylation of the phenyl ring

  • Phase II conjugation reactions (glucuronidation, sulfation)

Research on related compounds indicates that triazole rings generally demonstrate good metabolic stability, although the methoxyphenyl and aminomethyl substituents may serve as sites for cytochrome P450-mediated metabolism .

Elimination

The compound and its metabolites would likely be eliminated primarily through renal excretion, with some contribution from biliary excretion for more lipophilic metabolites. The dihydrochloride salt form may enhance renal clearance due to improved water solubility .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR spectroscopy of {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride would show characteristic signals for:

  • The triazole proton (singlet at approximately δ 8.0-8.5 ppm)

  • The methoxyphenyl aromatic protons (multiplets in the range δ 6.9-7.5 ppm)

  • The methoxy protons (singlet at approximately δ 3.8 ppm)

  • The aminomethyl protons (singlet at approximately δ 4.0-4.2 ppm)

  • The amine protons (broad signal due to exchange)

13C-NMR would provide complementary information about the carbon framework, with characteristic signals for the triazole carbons, aromatic carbons, methoxy carbon, and aminomethyl carbon .

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • N-H stretching vibrations of the primary amine (3300-3500 cm-1)

  • C-H stretching vibrations (2800-3000 cm-1)

  • C=N stretching vibrations of the triazole ring (1600-1650 cm-1)

  • C-O-C stretching of the methoxy group (1200-1250 cm-1)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the free base form (C10H12N4O, MW 204.23) and show characteristic fragmentation patterns, including loss of the methoxy group and cleavage of the aminomethyl substituent .

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection can be used for quantitative analysis and purity assessment. Typical conditions might include:

  • Reverse-phase C18 column

  • Mobile phase consisting of acetonitrile/water with a buffer (often phosphate or formate)

  • UV detection at 254-280 nm

  • Analysis time of 10-15 minutes

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